4-butyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}aniline
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Overview
Description
4-butyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}aniline is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a butyl group, a methylphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}aniline typically involves a multi-step process. One common method includes the reaction of 4-butylaniline with 4-methylbenzohydrazide to form an intermediate, which is then cyclized to produce the oxadiazole ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or phosphoric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or nitro compounds.
Scientific Research Applications
4-butyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-butyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}aniline involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-butyl-N-[(3-methylphenyl)methyl]aniline
- 4-butyl-N-[(4-methoxyphenyl)methyl]aniline
Uniqueness
4-butyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}aniline is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H23N3O |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-butyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline |
InChI |
InChI=1S/C20H23N3O/c1-3-4-5-16-8-12-18(13-9-16)21-14-19-22-20(23-24-19)17-10-6-15(2)7-11-17/h6-13,21H,3-5,14H2,1-2H3 |
InChI Key |
OUQNMLIEQQZELJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NCC2=NC(=NO2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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